2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol
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Overview
Description
2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol is a chemical compound known for its unique structure and properties It is a derivative of pyridine, characterized by the presence of three methyl groups at positions 2, 4, and 6, and an oxo group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2,4,6-trimethylpyridine with an oxidizing agent to introduce the oxo group at position 1. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, catalytic processes using metal catalysts can be employed to achieve higher yields and purity. The choice of catalyst and reaction conditions can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized as a solvent and in the production of various chemical intermediates.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and coordination with metal ions, while the methyl groups can influence the compound’s hydrophobicity and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyridine: Lacks the oxo group, making it less reactive in certain chemical reactions.
2,4,6-Trimethyl-1,3,5-trioxatriborinane: Contains boron atoms, leading to different chemical properties and applications.
Uniqueness
2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol is unique due to the presence of the oxo group, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
116319-07-4 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2,4,6-trimethyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C8H11NO2/c1-5-4-6(2)9(11)7(3)8(5)10/h4,10H,1-3H3 |
InChI Key |
QYRCBTRQPMFHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+](C(=C1O)C)[O-])C |
Origin of Product |
United States |
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